2-Tiofenacetonitrilo

Descripción general

Descripción

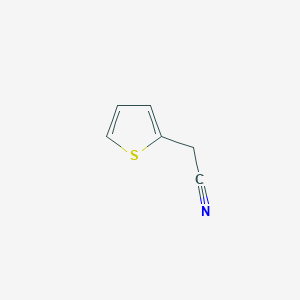

2-Thiopheneacetonitrile is an organic compound with the molecular formula C6H5NS and a molecular weight of 123.18 g/mol . It is a nitrile derivative of thiophene, characterized by the presence of a cyano group attached to the thiophene ring. This compound is also known by other names such as 2-(Cyanomethyl)thiophene and Thiophene-2-acetonitrile .

Aplicaciones Científicas De Investigación

2-Thiopheneacetonitrile has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It’s known that many nitrile-containing compounds can interact with a variety of enzymes and receptors in the body, which could potentially be the case for 2-thiopheneacetonitrile .

Mode of Action

As a nitrile, it may undergo bioactivation to form reactive intermediates that can bind to cellular macromolecules

Biochemical Pathways

The biochemical pathways affected by 2-Thiopheneacetonitrile are currently unknown. Nitriles, in general, can participate in a variety of biochemical reactions, including hydrolysis, reduction, and conjugation reactions . The specific pathways affected by 2-Thiopheneacetonitrile would depend on its specific targets and mode of action.

Pharmacokinetics

Nitriles are typically well absorbed and can be widely distributed throughout the body . They are primarily metabolized in the liver, often through cytochrome P450 enzymes, and excreted in the urine .

Result of Action

It has been used as a reagent in the synthesis of monodisperse au/au@polythiophene core/shell nanospheres . This suggests that it may have potential applications in nanotechnology or materials science.

Action Environment

The action, efficacy, and stability of 2-Thiopheneacetonitrile can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the body

Análisis Bioquímico

Biochemical Properties

2-Thiopheneacetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of new chemical bonds. For instance, 2-Thiopheneacetonitrile has been used as a reagent in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres . The compound’s ability to participate in redox reactions and polymerization processes highlights its versatility in biochemical applications.

Cellular Effects

The effects of 2-Thiopheneacetonitrile on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Thiopheneacetonitrile can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, the compound’s interaction with cellular proteins can alter metabolic flux, impacting the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, 2-Thiopheneacetonitrile exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, 2-Thiopheneacetonitrile has been shown to inhibit certain enzymes involved in the detoxification of reactive oxygen species, thereby increasing oxidative stress within cells . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Thiopheneacetonitrile can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have indicated that prolonged exposure to 2-Thiopheneacetonitrile can result in cumulative oxidative damage to cellular components, affecting cell viability and function.

Dosage Effects in Animal Models

The effects of 2-Thiopheneacetonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, 2-Thiopheneacetonitrile can induce significant toxic effects, including oxidative damage, inflammation, and cell death . These threshold effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

2-Thiopheneacetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of both active and inactive metabolites, influencing the overall biochemical activity of 2-Thiopheneacetonitrile.

Transport and Distribution

Within cells and tissues, 2-Thiopheneacetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution of 2-Thiopheneacetonitrile is crucial for its biochemical activity, as it determines the sites of action within the cell.

Subcellular Localization

The subcellular localization of 2-Thiopheneacetonitrile is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, 2-Thiopheneacetonitrile may accumulate in the mitochondria, leading to localized oxidative stress and alterations in mitochondrial function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Thiopheneacetonitrile can be synthesized through various methods. One common approach involves the reaction between thiophene and paraformaldehyde in the presence of concentrated hydrochloric acid to form 2-chloromethylthiophene. This intermediate is then reacted with sodium cyanide in a mixed solvent of water and acetone under heating conditions to yield 2-thiopheneacetonitrile .

Industrial Production Methods: The industrial production of 2-thiopheneacetonitrile typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of recyclable raw materials and environmentally friendly processes is emphasized to minimize production costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2-Thiopheneacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene-2-carboxylic acid, while reduction can produce thiophene-2-ethylamine .

Comparación Con Compuestos Similares

- 2-Thiopheneacetic acid

- 3-Thiopheneacetonitrile

- 2-Thiophenecarbonitrile

- 2-Pyridylacetonitrile

- 2-Benzothiazoleacetonitrile

Comparison: 2-Thiopheneacetonitrile is unique due to its specific structural features, such as the cyano group attached to the thiophene ring. This structural arrangement imparts distinct reactivity and properties compared to similar compounds. For example, 2-thiopheneacetic acid has a carboxyl group instead of a cyano group, leading to different chemical behavior and applications .

Actividad Biológica

2-Thiopheneacetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

2-Thiopheneacetonitrile has the chemical formula with a molecular weight of 139.17 g/mol. Its structure features a thiophene ring attached to an acetonitrile group, contributing to its unique chemical reactivity and biological properties.

Antineoplastic Efficacy

Recent studies have demonstrated that derivatives of 2-thiopheneacetonitrile exhibit significant antineoplastic activity. A notable study prepared new derivatives and tested their effects on hepatoma cell lines, specifically HepG2 and Huh-7. The results indicated that several compounds showed IC50 values below that of the clinically relevant multikinase inhibitor sorafenib, suggesting superior potency in inhibiting cancer cell proliferation:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1c | 0.55 | HepG2 |

| 1c | 0.32 | Huh-7 |

| Sorafenib | >0.55 | HepG2 |

The most active derivative, 1c , was identified as a multikinase inhibitor with preferential activity against the VEGFR-2 tyrosine kinase, which is crucial in tumor angiogenesis .

The mechanism underlying the antitumor activity involves the induction of apoptosis through caspase-3 activation. In vitro assays confirmed that treatment with these compounds resulted in increased caspase-3 activity, indicative of apoptosis rather than nonspecific cytotoxicity, as shown by lactate dehydrogenase (LDH) release assays .

Study on Kinase Inhibition

In a comprehensive kinase profiling study, the derivatives were assessed for their inhibitory effects on various cancer-relevant protein kinases. The findings revealed that compound 1b exhibited a high selectivity for VEGFR-2 with an inhibition rate of 86%, making it a candidate for further development as an anticancer agent .

Application in Drug Development

A significant aspect of 2-thiopheneacetonitrile is its application in drug development processes, particularly through biocatalysis. The compound can serve as an intermediate in synthesizing more complex pharmaceutical agents, showcasing its utility beyond direct biological activity .

Toxicological Considerations

While exploring the biological activity of 2-thiopheneacetonitrile, it is essential to consider its toxicity profile. Structure-activity relationship (SAR) studies have been conducted to predict the genotoxicity of thiophene derivatives, which includes 2-thiopheneacetonitrile. These studies utilize computational models to assess potential toxic effects and guide safe usage in therapeutic applications .

Propiedades

IUPAC Name |

2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSHQIDDCJTHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066663 | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20893-30-5 | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20893-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020893305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2-Thiopheneacetonitrile?

A1: 2-Thiopheneacetonitrile (C₆H₅NS) possesses a thiophene ring directly linked to an acetonitrile group. This structure grants it unique electronic properties making it a valuable building block for synthesizing conjugated polymers. [, , , , ]

Q2: How is 2-Thiopheneacetonitrile synthesized?

A2: Several synthetic routes exist for 2-Thiopheneacetonitrile. One common approach involves the reaction of 2-chloromethyl thiophene with acetone cyanohydrin in the presence of triethylamine as a catalyst. [] Another method utilizes 2-(chloromethyl)thiophene and sodium cyanide in an acetone-catalyzed reaction. []

Q3: What are the primary applications of 2-Thiopheneacetonitrile in materials science?

A3: 2-Thiopheneacetonitrile serves as a crucial monomer for synthesizing conjugated polymers, often incorporated alongside other monomers to fine-tune the polymer's properties. [, , , ]

Q4: How does the incorporation of 2-Thiopheneacetonitrile influence the properties of conjugated polymers?

A4: 2-Thiopheneacetonitrile acts as an electron-deficient group within conjugated polymers. This characteristic can influence the polymer's band gap, influencing its optical and electronic properties. [, ] For example, its incorporation has been shown to contribute to red-shifted emissions in fluorene-based copolymers. []

Q5: What specific applications in organic electronics utilize 2-Thiopheneacetonitrile-based polymers?

A5: Research has explored the use of 2-Thiopheneacetonitrile-based polymers in organic solar cells and organic thin-film transistors (OTFTs). [] Their semiconducting properties, coupled with their ability to form thin films, make them attractive candidates for these applications.

Q6: What are the advantages of using 2-Thiopheneacetonitrile-based polymers in organic solar cells?

A6: 2-Thiopheneacetonitrile-based polymers offer advantages such as tunable energy levels, which allow for optimization of charge transfer processes within the solar cell. Additionally, these polymers can contribute to good miscibility with other materials like PC71BM, leading to improved film morphology and enhanced device performance. []

Q7: How do researchers investigate the electrochemical properties of 2-Thiopheneacetonitrile-based polymers?

A7: Techniques like cyclic voltammetry and electrochemical impedance spectroscopy are employed to understand the redox behavior, doping levels, and charge storage capacity of these polymers. [, ] These studies provide valuable insights into their potential for applications in electrochemical energy storage devices, such as supercapacitors.

Q8: How does the structure of 2-Thiopheneacetonitrile-based polymers impact their performance in electrochemical supercapacitors?

A8: The choice and arrangement of monomers within the polymer backbone significantly influence its electrochemical properties. For example, incorporating methyl and furan groups can impact the polymer's doping levels and cycling stability, influencing its suitability for supercapacitor applications. []

Q9: Are there any studies on the catalytic applications of 2-Thiopheneacetonitrile or its derivatives?

A9: Research has demonstrated the use of gold nanoparticles encapsulated in a polythiophene shell derived from 2-Thiopheneacetonitrile as catalysts for the hydrogenation of nitroarenes. [] The unique core-shell structure, where the shell is composed of tiny gold nanoparticles surrounded by the polymer, contributes to its catalytic activity.

Q10: How does 2-Thiopheneacetonitrile contribute to the synthesis of fluorescent dyes?

A10: 2-Thiopheneacetonitrile can function as an electron acceptor in the design of donor-π-acceptor (D-π-A) dyes. [] These dyes exhibit intriguing properties such as solvatochromism, aggregation-induced emission (AIE), and mechanofluorochromism (MFC), making them promising candidates for various optical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.